1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol
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Overview
Description
1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol, also known as 4-Methoxy-phenyl)-2-p-tolylaminoethanol, is a versatile compound used in a variety of research applications. It is an important organic compound used as a starting material for the synthesis of various compounds and as a reagent in various chemical reactions. This compound has been widely studied for its potential applications in the field of biochemistry, pharmacology and pharmaceuticals.
Scientific Research Applications
Asymmetric Synthesis and Uroselectivity Evaluation
Both enantiomers of a compound structurally related to 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol were synthesized and evaluated for their uroselectivity in comparison with other α1-adrenoceptor agonists. This research demonstrates the potential of asymmetric synthesis in producing compounds with specific pharmacological properties (Philippo et al., 1997).
Fluorescence Quenching in Liquid Stage
The interaction of colloidal silver nanoparticles with a blue emitting dye structurally similar to this compound was studied, revealing the significance of fluorescence quenching measurements in understanding dye-nanoparticle interactions (Khan & Asiri, 2016).
Biocatalytic Production Optimization
Optimization of experimental conditions for the biocatalytic production of an enantiomerically pure compound, using Lactobacillus senmaizuke, highlights the importance of biocatalysis in the synthesis of drug intermediates. This study shows the role of culture parameters in enhancing bioreduction reactions for pharmaceutical applications (Kavi et al., 2021).
Nonlinear Optical Material Study
Spectroscopic investigations and density functional theory analysis on a compound with a non-linear optical material property indicate the potential of such materials in applications requiring non-linear optical activity, such as in photonics and telecommunications (Hijas et al., 2018).
Pyrolysis Characteristic Analysis
Research into the pyrolysis characteristics of β-O-4 type model compounds, including those with methoxy substituents, contributes to a better understanding of the thermal degradation processes of lignin and related compounds. This is crucial for advancing biofuel production technologies (Li et al., 2016).
Mechanism of Action
Target of Action
For instance, Apixaban, a compound with a similar methoxyphenyl structure, is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .
Mode of Action
For instance, Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . 4-Methoxyamphetamine, on the other hand, mediates its effects by binding to alpha receptors .
Biochemical Pathways
For example, Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation .
Pharmacokinetics
Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
For instance, Apixaban has been found to have antithrombotic efficacy in pre-clinical studies .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with zinc oxide nanoparticles, leading to fluorescence quenching through electron transfer from the excited state of the compound to the nanoparticle . This interaction highlights its potential use in bio-imaging and other applications where fluorescence properties are crucial.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used in the asymmetric oxidation process with Acetobacter sp. cells, which significantly improves the reaction efficiency and enantioselectivity . This indicates its potential impact on cellular metabolic processes and gene expression regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that substituted imidazoles and indoles containing 4-methoxyphenyl groups can inhibit the catalytic activity of enzymes like ALOX15 in a substrate-specific manner . This suggests that this compound may exert its effects through similar mechanisms, potentially involving allosteric inhibition and enzyme-substrate interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied. For instance, it has been used in biocatalytic processes with immobilized cells, showing high conversion rates and retained activity over multiple batches . This indicates that the compound is relatively stable and maintains its efficacy over extended periods in laboratory conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that compounds with similar structures can have dose-dependent effects on neurodegeneration and inflammation . High doses may lead to toxic or adverse effects, while lower doses may provide therapeutic benefits. This highlights the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been used in the synthesis of pyrrolidine derivatives, which are important in drug discovery . This suggests that the compound may play a role in metabolic pathways related to drug metabolism and synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies on similar compounds have shown that they can be efficiently transported and distributed within cells, affecting their localization and accumulation . This indicates that this compound may have similar transport and distribution properties.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, compounds with similar structures have been used in imaging studies to visualize subcellular localization and activity . This suggests that this compound may have specific subcellular targets that influence its biochemical effects.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-3-7-14(8-4-12)17-11-16(18)13-5-9-15(19-2)10-6-13/h3-10,16-18H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJEYQVRSCQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.